3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile
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Overview
Description
3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile is a complex organic compound that features a unique combination of fluorine, thiadiazole, piperazine, and benzonitrile moieties
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the 1,3,4-thiadiazole scaffold, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some 1,3,4-thiadiazole derivatives have been reported to inhibit certain enzymes, leading to the disruption of specific biochemical pathways .
Biochemical Pathways
For example, some 1,3,4-thiadiazole derivatives have been found to inhibit certain enzymes, disrupting the normal functioning of the associated biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may have a broad range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds One common approach is to first synthesize the 1,2,5-thiadiazole ring, which is then coupled with a piperazine derivative
Synthesis of 1,2,5-thiadiazole: This can be achieved through the cyclization of thiosemicarbazide with appropriate reagents such as sulfuric acid or phosphorus oxychloride.
Coupling with Piperazine: The thiadiazole ring is then reacted with a piperazine derivative under conditions such as reflux in an appropriate solvent like ethanol or acetonitrile.
Introduction of Benzonitrile and Fluorine Groups: The final step involves the reaction of the intermediate compound with 4-fluorobenzonitrile under conditions such as heating in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzamide: Similar structure but with an amide group instead of a nitrile.
4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile: Lacks the fluorine atom.
3-chloro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the thiadiazole and piperazine moieties also provides a versatile scaffold for further functionalization and optimization for specific applications.
Properties
IUPAC Name |
3-fluoro-4-[[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5S/c15-13-7-11(8-16)1-2-12(13)10-19-3-5-20(6-4-19)14-9-17-21-18-14/h1-2,7,9H,3-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPBOJIOKUQLRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)C#N)F)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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